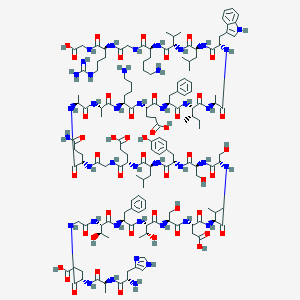
Grgdsp
概要
説明
グリシル-アルギニル-グリシル-アスパルチル-セリル-プロリル (GRGDSP) は、フィブロネクチン由来の生物活性ペプチドです。 細胞表面のインテグリン受容体と相互作用することにより、細胞接着を促進することが知られています 。このペプチド配列は、細胞付着と増殖を促進する役割を果たすことから、バイオメディカル研究および応用において広く使用されています。
科学的研究の応用
GRGDSP は、科学研究において幅広い用途があります。
化学: ペプチド合成および修飾技術を研究するためのモデルペプチドとして使用されます。
生物学: 細胞表面のインテグリン受容体と相互作用することにより、細胞接着研究を促進します.
作用機序
GRGDSP は、細胞表面のインテグリン受容体と結合することにより、その効果を発揮します。 この相互作用は、細胞内シグナル伝達経路、特にミトゲン活性化プロテインキナーゼ (MAPK) の活性化と細胞内カルシウムレベルの増加を引き起こします 。 これらのシグナル伝達イベントは、細胞接着、増殖、生存を促進します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Gly-Arg-Gly-Asp-Ser-Pro plays a crucial role in biochemical reactions by interacting with integrins, a family of cell surface receptors. Integrins are involved in cell adhesion, signaling, and the regulation of cell shape and motility. Gly-Arg-Gly-Asp-Ser-Pro specifically binds to integrin receptors, such as αvβ3 and α5β1, inhibiting their activity and preventing the adhesion of cells to the extracellular matrix . This interaction is essential in processes like wound healing, angiogenesis, and cancer metastasis.
Cellular Effects
Gly-Arg-Gly-Asp-Ser-Pro influences various cellular processes, including cell adhesion, proliferation, and migration. It enhances the adhesion and proliferation of endothelial cells, which are critical for vascular tissue engineering . Additionally, Gly-Arg-Gly-Asp-Ser-Pro modulates cell signaling pathways, such as the MAPK/ERK pathway, by inducing rapid increases in intracellular calcium levels and activating mitogen-activated protein kinases . These effects contribute to changes in gene expression and cellular metabolism, promoting cell survival and function.
Molecular Mechanism
At the molecular level, Gly-Arg-Gly-Asp-Ser-Pro exerts its effects by binding to integrin receptors on the cell surface. This binding triggers a cascade of intracellular signaling events, including the activation of the MAPK/ERK pathway and the increase of intracellular calcium levels . The peptide also influences the activity of enzymes like p38MAPK and PI3-K/Akt, which are involved in cell survival and stress responses . These interactions lead to changes in gene expression and cellular behavior, ultimately affecting cell function and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Gly-Arg-Gly-Asp-Ser-Pro can change over time. The peptide is stable under specific storage conditions, such as -80°C for up to six months . Over time, the stability and activity of Gly-Arg-Gly-Asp-Ser-Pro may decrease, affecting its ability to promote cell adhesion and proliferation. Long-term studies have shown that the peptide can maintain its effects on cellular function for extended periods, but its efficacy may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of Gly-Arg-Gly-Asp-Ser-Pro vary with different dosages in animal models. At lower doses, the peptide promotes cell adhesion and proliferation without causing adverse effects . At higher doses, it may exhibit toxic effects, such as inhibiting cell adhesion and inducing apoptosis . These threshold effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits and minimize risks.
Metabolic Pathways
Gly-Arg-Gly-Asp-Ser-Pro is involved in metabolic pathways related to cell adhesion and signaling. It interacts with enzymes like matrix metalloproteinases (MMPs) and integrins, influencing the degradation and remodeling of the extracellular matrix . The peptide also affects metabolic flux by modulating the activity of key signaling molecules, such as nitric oxide and prostaglandin E2, which are involved in inflammatory responses and cell survival .
Transport and Distribution
Within cells and tissues, Gly-Arg-Gly-Asp-Ser-Pro is transported and distributed through interactions with integrin receptors and other binding proteins . The peptide can be internalized by cells and localized to specific cellular compartments, where it exerts its effects on cell adhesion and signaling. The distribution of Gly-Arg-Gly-Asp-Ser-Pro within tissues is influenced by factors such as its concentration, the presence of binding proteins, and the cellular environment .
Subcellular Localization
Gly-Arg-Gly-Asp-Ser-Pro is localized to specific subcellular compartments, such as the cell membrane and cytoplasm . Its activity and function are influenced by its localization, with integrin binding playing a key role in directing the peptide to specific cellular sites. Post-translational modifications, such as phosphorylation, may also affect the targeting and function of Gly-Arg-Gly-Asp-Ser-Pro within cells .
準備方法
合成経路と反応条件
GRGDSP は、ペプチド合成の一般的な方法である固相ペプチド合成 (SPPS) を使用して合成できます。合成は、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することによって行われます。 保護基は除去され、ペプチドは樹脂から切断され、その後、高速液体クロマトグラフィー (HPLC) を使用して精製されます .
工業的生産方法
工業的な設定では、this compound の合成は、効率と収率を高めるために自動ペプチド合成機を使用することがあります。 このプロセスには、ペプチド結合の形成を促進する N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬の使用が含まれます .
化学反応の分析
反応の種類
GRGDSP は、主にペプチドに特徴的な反応を起こし、これには次のものがあります。
酸化: ペプチドは、特に存在する場合、メチオニン残基で酸化を受ける可能性があります。
還元: ジスルフィド結合がある場合は、ジチオスレイトール (DTT) などの還元剤を使用して還元できます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール (DTT) またはトリス(2-カルボキシエチル)ホスフィン (TCEP)。
生成される主な生成物
これらの反応から生成される主な生成物には、酸化または還元された形態のペプチドと、生物学的活性が修飾された置換されたアナログが含まれます .
類似化合物との比較
類似化合物
グリシル-アルギニル-グリシル-アスパルチル-セリル (GRGDS): 細胞接着特性が類似した別のペプチド。
グリシル-アルギニル-グリシル-アスパルチル-セリル-プロリル-リシン (GRGDSPK): 溶解性を向上させるためにリシンを付加した、GRGDSP の拡張バージョン.
独自性
This compound は、細胞接着と増殖を最適に促進する特定の配列により、ユニークです。 合成および修飾が容易であるため、さまざまな研究および産業用途において汎用性の高いツールとなっています .
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDOEBWPRVVSG-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N9O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)
![(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B549875.png)










